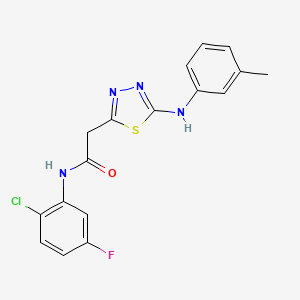

N-(2-chloro-5-fluorophenyl)-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide

Description

N-(2-Chloro-5-fluorophenyl)-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with a m-tolylamino group at position 5 and an acetamide linker connected to a 2-chloro-5-fluorophenyl moiety. This structure integrates pharmacophoric elements common in bioactive molecules, including the 1,3,4-thiadiazole ring (known for antimicrobial, antitumor, and anticonvulsant activities) and halogenated aromatic groups (enhancing lipophilicity and target binding) .

Properties

IUPAC Name |

N-(2-chloro-5-fluorophenyl)-2-[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFN4OS/c1-10-3-2-4-12(7-10)20-17-23-22-16(25-17)9-15(24)21-14-8-11(19)5-6-13(14)18/h2-8H,9H2,1H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSUMZVYLNSMOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NN=C(S2)CC(=O)NC3=C(C=CC(=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-fluorophenyl)-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate hydrazine derivatives with carbon disulfide under basic conditions to form the 1,3,4-thiadiazole ring.

Substitution Reactions: The thiadiazole ring is then subjected to substitution reactions with 2-chloro-5-fluoroaniline and m-toluidine to introduce the desired substituents.

Acetylation: The final step involves acetylation of the amino group to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-fluorophenyl)-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiadiazole moieties exhibit promising anticancer properties. For instance, studies have shown that derivatives similar to N-(2-chloro-5-fluorophenyl)-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide can inhibit the growth of various cancer cell lines. In silico molecular docking studies suggest that these compounds may act as inhibitors of specific targets involved in cancer proliferation, such as 5-lipoxygenase (5-LOX) .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar thiadiazole derivatives have been evaluated against various bacterial strains and fungi. For example, studies have demonstrated that certain thiadiazole-based compounds exhibit significant antimicrobial effects against Gram-positive and Gram-negative bacteria . The ability to inhibit microbial growth positions these compounds as candidates for developing new antibiotics.

Anti-inflammatory Effects

Given the structural similarities with other anti-inflammatory agents, this compound may also possess anti-inflammatory properties. Molecular docking studies have indicated its potential as a 5-lipoxygenase inhibitor, which is relevant in managing inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions using readily available reagents. Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(2-chloro-5-fluorophenyl)-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.

Receptor Binding: It may bind to specific receptors, modulating their activity.

DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Antitumor Potential

The m-tolylamino group in the target compound may enhance cytotoxicity by mimicking tyrosine kinase inhibitors. N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide () demonstrated potent activity against MCF-7 breast cancer cells, suggesting that p-tolylamino analogs are effective. The meta-substitution (m-tolyl) in the target compound could alter binding kinetics compared to para-substituted derivatives .

Neuroprotective and Anticonvulsant Effects

Similarly, fluorobenzothiazole-thiadiazole hybrids in showed 100% protection in maximal electroshock (MES) tests, indicating the critical role of fluorine in crossing the blood-brain barrier .

Structure-Activity Relationships (SAR)

- Halogenation : Chlorine and fluorine atoms improve metabolic stability and target affinity. For example, flufenacet (), a herbicide with a trifluoromethyl-thiadiazole group, relies on fluorine for bioactivity .

- Amino Substituents: m-Tolylamino groups may optimize π-π stacking in hydrophobic pockets, while bulkier groups (e.g., benzylthio in 5h, ) reduce solubility but increase membrane permeability .

Biological Activity

N-(2-chloro-5-fluorophenyl)-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes various research findings to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of chlorine and fluorine substituents on the phenyl ring enhances its lipophilicity and biological interaction potential. The molecular formula is C15H15ClF N5OS, and its structure can be described as follows:

- Thiadiazole moiety : Contributes to the compound's bioactivity.

- Chloro and fluoro substituents : Modulate pharmacokinetic properties.

- Amine group : Potentially involved in hydrogen bonding with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

- Enzyme Inhibition : The thiadiazole ring may inhibit key enzymes involved in cancer cell proliferation.

- Antimicrobial Activity : Similar compounds have demonstrated the ability to disrupt bacterial cell walls or inhibit protein synthesis.

Anticancer Activity

Research has shown that derivatives of thiadiazoles exhibit significant anticancer properties. For instance:

- In vitro studies : Compounds similar to this compound have been tested against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Notably, some derivatives have shown IC50 values as low as against A549 cells .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound Name | Cell Line | IC50 Value (mmol/L) | Reference |

|---|---|---|---|

| Compound 4y | MCF-7 | 0.084 ± 0.020 | |

| Compound 4y | A549 | 0.034 ± 0.008 | |

| Compound X | HCT116 | 0.028 |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activities. Similar compounds have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. For example:

- Minimum Inhibitory Concentration (MIC) values for related thiadiazole compounds were reported at , indicating promising antibacterial activity .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the positioning and nature of substituents on the thiadiazole ring significantly influence biological activity:

- Fluorination : Enhances potency against cancer cells by increasing binding affinity.

- Amine Substituents : Affect solubility and interaction with target enzymes.

Case Studies

A notable study focused on the synthesis and evaluation of various thiadiazole derivatives, including the compound . The findings indicated that modifications to the thiadiazole ring could lead to enhanced anticancer properties while maintaining lower toxicity towards non-cancerous cells .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-chloro-5-fluorophenyl)-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

- Step 1 : React 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in dioxane/triethylamine at 20–25°C to form chloroacetamide intermediates .

- Step 2 : Substitute the chloro group with m-tolylamino-thiadiazole moieties using NaN₃ in toluene/water under reflux .

- Key Variables :

| Variable | Effect on Yield | Evidence Source |

|---|---|---|

| Solvent (dioxane) | Higher purity | |

| Reflux time | Optimal 5–7 hrs | |

| Temperature | 20–25°C avoids decomposition |

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Recommended Methods :

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases.

- NMR : Confirm regiochemistry of the thiadiazole and acetamide groups (e.g., δ 7.2–8.1 ppm for aromatic protons) .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 416.8) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability in anticancer assays)?

- Approach :

- Standardize Assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls.

- Validate Mechanisms : Combine in vitro cytotoxicity with molecular docking to identify binding affinities for targets like EGFR or tubulin .

- Address Solubility Issues : Use DMSO stocks ≤0.1% to avoid solvent interference .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound’s derivatives?

- Key Modifications :

- Thiadiazole Substituents : Replace m-tolylamino with electron-withdrawing groups (e.g., nitro) to enhance electrophilic reactivity .

- Acetamide Linker : Introduce methyl groups to improve metabolic stability .

- Experimental Design :

- Synthesize 10–15 analogs using parallel synthesis.

- Test against a panel of kinase enzymes to map selectivity .

Q. How can regiochemical outcomes during thiadiazole ring formation be controlled?

- Critical Factors :

- Catalyst : POCl₃ promotes cyclization at the 5-position of thiosemicarbazides .

- pH Control : Adjust to 8–9 with NH₄OH to precipitate the desired regioisomer .

Q. What computational models predict this compound’s interaction with biological targets?

- Methods :

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1M17 for kinases).

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electrostatic potential maps for nucleophilic attack sites .

- Validation : Compare computed binding energies with experimental IC₅₀ values .

Methodological Challenges and Solutions

Q. How should researchers troubleshoot low yields in the final coupling step?

- Common Issues :

- Byproduct Formation : Monitor reactions with TLC (hexane:EtOAc 9:1) to detect side products early .

- Incomplete Substitution : Increase NaN₃ stoichiometry (1.5 eq) and extend reflux to 8 hrs .

Q. What experimental approaches elucidate the compound’s mechanism of action in antimicrobial studies?

- Strategies :

- Time-Kill Assays : Measure bacterial viability over 24 hrs at 2× MIC.

- Membrane Permeability Tests : Use SYTOX Green dye to assess disruption of Gram-negative outer membranes .

- Resistance Studies : Serial passage bacteria in sub-MIC concentrations to evaluate resistance development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.